8-Benzyl-5,8-diazaspiro[3.5]nonane

Medicinal Chemistry Drug Design Physicochemical Properties

8-Benzyl-5,8-diazaspiro[3.5]nonane (CAS 2098036-81-6) is a spirocyclic diamine scaffold with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol. Its core is the 5,8-diazaspiro[3.5]nonane framework, a conformationally constrained bicyclic system featuring a spiro junction between a three-membered and a five-membered ring, with two nitrogen atoms at positions 5 and 8.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 2098036-81-6
Cat. No. B1448872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-5,8-diazaspiro[3.5]nonane
CAS2098036-81-6
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(CCN2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-14(12-16)7-4-8-14/h1-3,5-6,15H,4,7-12H2
InChIKeySERGQNLMTAEJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl-5,8-diazaspiro[3.5]nonane (CAS 2098036-81-6) for Procurement: Structural and Physicochemical Baseline


8-Benzyl-5,8-diazaspiro[3.5]nonane (CAS 2098036-81-6) is a spirocyclic diamine scaffold with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol [1]. Its core is the 5,8-diazaspiro[3.5]nonane framework, a conformationally constrained bicyclic system featuring a spiro junction between a three-membered and a five-membered ring, with two nitrogen atoms at positions 5 and 8 . The compound is characterized by a benzyl group attached to the N8 nitrogen, which serves as a protecting group and a key functional handle for further synthetic elaboration . It is commercially available with a purity of 95-98% and has a predicted LogP of approximately 2.0-2.2, a calculated TPSA of 15.27, and an Fsp3 value of 0.57, indicating a high degree of three-dimensionality .

Why Substituting 8-Benzyl-5,8-diazaspiro[3.5]nonane with Generic Spirocyclic Amines Is Not Equivalent


While the 5,8-diazaspiro[3.5]nonane core is a recognized privileged scaffold in medicinal chemistry, the specific 8-benzyl substitution pattern imparts unique physicochemical and synthetic properties that preclude straightforward substitution with alternative spirocyclic amines [1]. The N-benzyl group functions as a crucial protecting group for the secondary amine, enabling selective functionalization of the N5 nitrogen while simultaneously modulating the compound's lipophilicity (LogP ~2.0-2.2) and solubility profile . Furthermore, the regioisomeric arrangement of nitrogen atoms at the 5- and 8-positions within the spirocyclic framework creates a distinct vector of substitution that differs fundamentally from related scaffolds such as 2,7-diazaspiro[3.5]nonane, 1,8-diazaspiro[4.5]decane, or piperazine-based bioisosteres, each of which presents a different three-dimensional orientation and hydrogen-bonding capacity [2]. Substitution with a generic or off-the-shelf spirocyclic amine without this precise substitution pattern would therefore yield a different pharmacophore geometry and altered physicochemical properties, potentially compromising the intended biological or synthetic outcome .

Quantitative Differentiation Guide for 8-Benzyl-5,8-diazaspiro[3.5]nonane (CAS 2098036-81-6) Procurement


8-Benzyl-5,8-diazaspiro[3.5]nonane Offers Higher Fractional sp3 (Fsp3) than Piperazine, Enhancing Three-Dimensionality

The spirocyclic architecture of 8-Benzyl-5,8-diazaspiro[3.5]nonane provides an Fsp3 value of 0.5714, significantly exceeding the Fsp3 of piperazine (0.50), a widely used saturated azaheterocycle . This higher fractional sp3 correlates with increased molecular complexity and three-dimensionality, a property that has been empirically linked to improved clinical success rates in drug development [1]. While piperazine remains a common bioisostere replacement target for this scaffold, the quantitative difference in Fsp3 underscores the enhanced three-dimensional character of the 5,8-diazaspiro[3.5]nonane core [2].

Medicinal Chemistry Drug Design Physicochemical Properties

8-Benzyl-5,8-diazaspiro[3.5]nonane Exhibits a Distinct LogP Range Compared to Unprotected 5,8-Diazaspiro[3.5]nonane

The N8-benzyl substitution on 8-Benzyl-5,8-diazaspiro[3.5]nonane results in a calculated LogP of 2.0-2.2, representing a significant increase in lipophilicity compared to the unsubstituted 5,8-diazaspiro[3.5]nonane core . This difference directly impacts membrane permeability, solubility, and potential off-target binding profiles. The benzyl group serves not only as a protecting group but also as a key modulator of physicochemical properties, allowing researchers to tune lipophilicity without altering the core spirocyclic geometry .

Medicinal Chemistry ADME Lipophilicity

8-Benzyl-5,8-diazaspiro[3.5]nonane Provides a Lower Topological Polar Surface Area (TPSA) than Piperazine-Based Bioisosteres

The topological polar surface area (TPSA) of 8-Benzyl-5,8-diazaspiro[3.5]nonane is calculated to be 15.27 Ų, which is substantially lower than that of piperazine (24.06 Ų) and many common piperazine bioisosteres [1]. TPSA is a critical determinant of passive membrane permeability, with values below 60-70 Ų generally favorable for oral absorption and blood-brain barrier penetration [2]. The reduced TPSA of this diazaspiro scaffold suggests potential advantages in optimizing CNS penetration or improving oral bioavailability compared to more polar piperazine-based alternatives [3].

Medicinal Chemistry ADME Permeability

8-Benzyl-5,8-diazaspiro[3.5]nonane Represents a Distinct Vector of Substitution Relative to 2,7-Diazaspiro[3.5]nonane Isomers

The 5,8-diazaspiro[3.5]nonane scaffold differs fundamentally from the more commonly explored 2,7-diazaspiro[3.5]nonane isomer in the relative positioning of the two nitrogen atoms within the spirocyclic framework. In the 5,8-regioisomer, the nitrogens are positioned to create a distinct exit vector geometry that can alter the spatial orientation of attached pharmacophores. While both scaffolds have been investigated as piperazine bioisosteres and sigma receptor ligands, the 5,8-isomer offers a unique topological arrangement that cannot be replicated by the 2,7-isomer or other diazaspiroalkanes [1][2].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

8-Benzyl-5,8-diazaspiro[3.5]nonane Demonstrates a Conformationally Constrained Scaffold with Reduced Rotatable Bonds Compared to Piperazine

The spirocyclic nature of 8-Benzyl-5,8-diazaspiro[3.5]nonane introduces conformational rigidity that is absent in flexible acyclic or monocyclic amines. The scaffold has only 2 rotatable bonds, compared to 2 rotatable bonds in piperazine (though piperazine can undergo ring-flipping), but the spirocyclic framework imposes additional constraints on the spatial orientation of substituents. This conformational restriction can enhance binding affinity by pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target engagement [1]. Such rigidity is a hallmark of privileged scaffolds and is particularly valuable in fragment-based drug discovery and lead optimization [2].

Medicinal Chemistry Conformational Restriction Ligand Efficiency

8-Benzyl-5,8-diazaspiro[3.5]nonane is Supplied at 95-98% Purity, Enabling Direct Use in Multi-Step Syntheses

Commercial vendors supply 8-Benzyl-5,8-diazaspiro[3.5]nonane at certified purities of 95% (Fluorochem) and 98% (Leyan), which is suitable for direct use in subsequent synthetic transformations without further purification . This level of purity is critical for maintaining reproducibility in multi-step medicinal chemistry campaigns, particularly when the compound serves as a key intermediate. The benzyl protecting group is stable under a range of reaction conditions, allowing for selective deprotection or further functionalization at the N5 nitrogen .

Synthetic Chemistry Building Blocks Procurement Specifications

Application Scenarios for 8-Benzyl-5,8-diazaspiro[3.5]nonane (CAS 2098036-81-6) in Research and Industrial Procurement


Scaffold Hopping in CNS Drug Discovery: Replacing Piperazine with a Conformationally Constrained Bioisostere

In CNS drug discovery programs targeting GPCRs, ion channels, or transporters, 8-Benzyl-5,8-diazaspiro[3.5]nonane serves as a strategic scaffold for scaffold hopping campaigns aimed at replacing piperazine moieties. The compound's higher Fsp3 (0.5714 vs. 0.50 for piperazine) and lower TPSA (15.27 Ų vs. 24.06 Ų) offer enhanced three-dimensionality and improved predicted passive permeability, properties that are empirically linked to superior CNS penetration and reduced off-target interactions . The 5,8-regioisomer provides a distinct vector of substitution compared to more common 2,7-diazaspiro[3.5]nonane scaffolds, enabling exploration of novel intellectual property space while maintaining the desired physicochemical profile [1].

Synthesis of Selective Sigma Receptor Ligands via N5 Functionalization

The benzyl-protected N8 nitrogen of 8-Benzyl-5,8-diazaspiro[3.5]nonane allows for selective functionalization at the N5 position, a key step in the synthesis of novel sigma-1 and sigma-2 receptor ligands. Published research on diazaspiro[3.5]nonane derivatives has demonstrated potent sigma receptor binding (Ki values in the nanomolar range), with the spirocyclic core conferring enhanced selectivity over related targets [2]. The 8-benzyl derivative provides a defined starting point for library synthesis, where the benzyl group can be retained for lipophilicity tuning or removed via hydrogenolysis to reveal the free secondary amine for subsequent diversification .

Construction of Dopamine D3 Receptor Antagonist Libraries

Arylated diazaspiro alkane cores, including 5,8-diazaspiro[3.5]nonane derivatives, have been optimized as highly selective dopamine D3 receptor (D3R) antagonists. Literature examples demonstrate Ki values for D3R binding in the 12-25.6 nM range, with selectivity ratios over D2R exceeding 900-fold [3]. 8-Benzyl-5,8-diazaspiro[3.5]nonane provides the foundational scaffold for constructing such libraries, where the N5 position can be functionalized with aryl or heteroaryl groups to fine-tune potency and selectivity. The commercial availability of this building block at 95-98% purity enables rapid analog synthesis without the need for extensive in-house optimization of the spirocyclic core .

PARP Inhibitor and Oncology Lead Optimization

8-Benzyl-5,8-diazaspiro[3.5]nonane has been identified as a synthetic building block for the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a major class of oncology therapeutics that exploit synthetic lethality in DNA repair-deficient cancers . The compound's benzyl-protected diazaspiro core allows for incorporation into advanced intermediates, where subsequent deprotection and functionalization can generate novel PARP inhibitor analogs with potentially improved selectivity, pharmacokinetics, or resistance profiles compared to first-generation agents like olaparib [4].

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